Miltefosine-d9
Description
Overview of Miltefosine (B1683995) as a Therapeutic Agent in Preclinical Contexts
Miltefosine, chemically known as hexadecylphosphocholine, was initially developed as an anticancer agent. drugbank.comdndi.org Its therapeutic potential has since expanded, demonstrating significant activity against various parasites, fungi, and even HIV in preclinical studies. drugbank.comwikipedia.org In the realm of oncology, miltefosine's mechanism involves the inhibition of key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell cycle regulation. drugbank.compatsnap.com This disruption can lead to programmed cell death, or apoptosis, in cancer cells. drugbank.compatsnap.com
Its antiparasitic action, particularly against Leishmania species, is multifaceted. drugbank.commdpi.com Miltefosine is thought to interfere with the parasite's lipid metabolism and membrane integrity, disrupt mitochondrial function by inhibiting cytochrome c oxidase, and induce apoptosis-like cell death. drugbank.comwikipedia.orgmdpi.compediatriconcall.com Studies have also pointed to its ability to disrupt the parasite's intracellular calcium homeostasis. mdpi.com Furthermore, preclinical research has explored its efficacy against other protozoa like Trypanosoma cruzi (the causative agent of Chagas disease), Naegleria fowleri, and Balamuthia mandrillaris. wikipedia.orgplos.org
Table 1: Preclinical Therapeutic Contexts of Miltefosine
| Therapeutic Area | Mechanism of Action |
|---|---|
| Anticancer | Inhibition of phosphatidylcholine biosynthesis and the PI3K/Akt/mTOR signaling pathway, leading to apoptosis. drugbank.compatsnap.comoup.com |
| Antiparasitic (e.g., Leishmaniasis) | Disruption of lipid metabolism and membrane integrity, inhibition of cytochrome c oxidase, and induction of apoptosis-like cell death. drugbank.comwikipedia.orgmdpi.com |
| Antifungal | Effective against Cryptococcus neoformans, Candida, Aspergillus, and Fusarium species in vitro. wikipedia.org |
| Antiviral (HIV) | Targets HIV-infected macrophages by inhibiting the PI3K/Akt pathway, which is essential for viral survival. wikipedia.org |
Properties
Molecular Formula |
C21H46NO4P |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
hexadecyl 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate |
InChI |
InChI=1S/C21H46NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25-27(23,24)26-21-19-22(2,3)4/h5-21H2,1-4H3/i2D3,3D3,4D3 |
InChI Key |
PQLXHQMOHUQAKB-WVZRYRIDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OCCCCCCCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Miltefosine D9
Strategies for Deuterium (B1214612) Incorporation
The primary strategy for the synthesis of Miltefosine-d9 involves the use of a pre-labeled building block, specifically choline-d9 chloride. sigmaaldrich.commedchemexpress.com This commercially available reagent contains nine deuterium atoms on the three methyl groups of the quaternary ammonium (B1175870) moiety. The synthesis then proceeds by coupling this deuterated headgroup with the hexadecyl phosphate (B84403) backbone.
A plausible synthetic route, adapted from established methods for synthesizing alkylphosphocholines, would involve the following key steps:
Activation of Hexadecanol (B772): The long-chain fatty alcohol, hexadecanol, is first activated to facilitate its reaction with the phosphate group. This can be achieved by various methods, including phosphorylation with phosphorus oxychloride (POCl₃) to form hexadecylphosphorodichloridate.
Formation of the Phosphocholine (B91661) Ester: The activated hexadecanol derivative is then reacted with a suitable precursor of the phosphocholine headgroup. A common method involves the reaction with 2-chloro-2-oxo-1,3,2-dioxaphospholane, followed by ring-opening with trimethylamine (B31210). For the synthesis of this compound, a deuterated trimethylamine or, more conveniently, a direct coupling with choline-d9 would be employed.
A more direct and widely used laboratory-scale synthesis of alkylphosphocholines involves the reaction of a long-chain alkyl mesylate or tosylate with a phosphocholine salt. In the context of this compound, this would entail the reaction of hexadecyl mesylate with choline-d9 phosphate.
Another potential, though less common for this specific labeling pattern, strategy could involve the deuteration of the hexadecyl alkyl chain. Methods for deuterating long-chain fatty acids and their derivatives have been developed, often utilizing metal-catalyzed hydrogen-deuterium exchange reactions. nih.gov However, achieving the specific incorporation of nine deuterium atoms into the alkyl chain in a controlled manner presents significant synthetic challenges. Therefore, the use of pre-labeled choline-d9 remains the most straightforward and efficient approach for synthesizing this compound.
The metabolic fate of orally consumed deuterium-labeled choline (B1196258) has been studied, indicating that d9-choline is effectively incorporated into the CDP-choline pathway for the synthesis of phosphatidylcholine. researchgate.netresearchgate.net This biochemical pathway underscores the biological relevance and utility of using choline-d9 as a precursor for synthesizing deuterated phosphocholine derivatives like this compound.
Table 1: Key Reagents in this compound Synthesis
| Reagent | Role in Synthesis |
| Hexadecanol | Provides the 16-carbon alkyl chain (hydrophobic tail). |
| Choline-d9 chloride | The source of the deuterated phosphocholine headgroup. |
| Phosphorus oxychloride | A phosphorylating agent for the activation of hexadecanol. |
| 2-Chloro-2-oxo-1,3,2-dioxaphospholane | An alternative reagent for introducing the phosphate group. |
| Hexadecyl mesylate | An activated form of hexadecanol for coupling with the phosphocholine headgroup. |
Challenges and Advances in this compound Synthesis
The synthesis of this compound, while conceptually straightforward, presents several challenges, primarily related to the cost and availability of deuterated starting materials and the need for robust and efficient synthetic protocols.
Challenges:
Cost of Deuterated Reagents: The primary challenge in the synthesis of this compound is the high cost of choline-d9 chloride. The multi-step synthesis and purification required for producing highly enriched deuterated compounds contribute significantly to their price.
Scale-up and Purification: Scaling up the synthesis of deuterated compounds can be challenging. Ensuring high isotopic purity and removing any non-deuterated or partially deuterated impurities requires meticulous purification techniques, often involving chromatography, which can be time-consuming and lead to yield losses.
Reaction Optimization: While general methods for alkylphosphocholine synthesis exist, optimizing the reaction conditions for the specific coupling of the deuterated headgroup to the lipid backbone is crucial to maximize yield and minimize side reactions. This includes careful selection of solvents, reaction times, and temperatures.
Advances:
Recent advancements in synthetic methodologies for deuterated compounds offer potential solutions to some of these challenges and pave the way for more efficient and cost-effective production of isotopically labeled molecules like this compound.
Improved Catalytic Methods: There has been significant progress in the development of new catalysts and methods for deuterium incorporation. jscimedcentral.comnih.gov While direct deuteration of the alkyl chain of miltefosine (B1683995) is not the preferred route for d9 labeling, these advancements in catalytic H-D exchange reactions could be applied to synthesize other deuterated analogues. acs.org
Organocatalysis: The use of organocatalytic methods for deuterium labeling has emerged as a powerful tool. benthamdirect.com These methods often utilize milder reaction conditions and can offer high selectivity, which could be beneficial in the synthesis of complex deuterated molecules.
Increased Availability of Labeled Precursors: The growing demand for deuterated compounds in various scientific fields has led to an increased commercial availability of a wider range of deuterated building blocks, including various isotopologues of choline. nih.gov This expanding toolbox provides synthetic chemists with more options for designing efficient synthetic routes.
The development of deuterated pharmaceuticals has seen significant progress, with several deuterated drugs now approved for clinical use. nih.gov This has spurred further innovation in deuteration strategies, which indirectly benefits the synthesis of labeled internal standards like this compound by expanding the knowledge and techniques available for isotopic labeling.
Table 2: Research Findings on Deuterated Compound Synthesis
| Finding | Implication for this compound Synthesis |
| Development of efficient catalytic systems for H-D exchange. acs.org | Potential for creating other deuterated miltefosine analogues with labels on the alkyl chain. |
| Use of flow chemistry for isotopic labeling. x-chemrx.com | Could lead to more efficient, scalable, and cost-effective synthesis of this compound. |
| Commercial availability of choline-d9. sigmaaldrich.commedchemexpress.com | Simplifies the synthetic strategy by providing a readily accessible deuterated building block. |
| Advances in organocatalytic deuteration. benthamdirect.com | Offers alternative and potentially milder synthetic routes for incorporating deuterium. |
Preclinical Pharmacological and Pharmacodynamic Investigations of Miltefosine D9
Absorption, Distribution, Metabolism, and Excretion (ADME) in Experimental Models
Detailed preclinical studies on the ADME profile of Miltefosine-d9 are not available in published literature. The following sections outline the typical data required for such a compound, though specific findings for this compound have not been reported.
Preclinical Pharmacokinetic Profiles in Animal Models
No specific pharmacokinetic data for this compound in animal models such as rats, mice, or dogs have been published. For the parent compound, miltefosine (B1683995), studies in rats and dogs have shown slow absorption after oral administration, with high absolute bioavailability (82% in rats and 94% in dogs). drugbank.com The terminal elimination half-life of miltefosine was found to be 84 hours in rats and 159 hours in dogs. drugbank.com Without specific studies, it is unknown how the substitution of nine hydrogen atoms with deuterium (B1214612) in this compound would alter these pharmacokinetic parameters.
Metabolic Pathways and Metabolite Identification Utilizing Deuteration
The metabolic fate of this compound has not been specifically detailed. The primary metabolic pathway for miltefosine involves enzymatic degradation by phospholipases, particularly phospholipase D, which breaks down the molecule into choline (B1196258) and hexadecanol (B772). drugbank.comnih.gov These metabolites are endogenous substances that can enter the body's natural metabolic pools. drugbank.com Deuteration at specific sites can be a tool to investigate metabolic pathways; however, no studies have been published that utilize this compound for this purpose. Untargeted metabolomic analysis of miltefosine's action on Leishmania infantum did not identify any parasite-derived metabolites of the drug. nih.gov
Distribution Patterns in Target Tissues of Preclinical Models
There is no published information on the tissue distribution patterns of this compound. Studies using radiolabeled miltefosine have demonstrated that the parent drug distributes widely into tissues, with high concentrations found in the liver, spleen, kidneys, and intestinal mucosa. drugbank.comunicamp.br Physiologically-based pharmacokinetic (PBPK) modeling in mice corroborates extensive distribution to all major organs except the bone marrow. nih.govnih.govresearchgate.net How deuteration might affect the tissue-to-plasma partition coefficients remains uninvestigated.
Influence of Deuteration on Pharmacokinetic Parameters in Experimental Systems
The specific influence of the nine deuterium atoms on the pharmacokinetic parameters of this compound has not been experimentally determined. In principle, deuteration can sometimes lead to a "kinetic isotope effect," where the heavier isotope slows down the rate of chemical reactions, including metabolic processes. This can potentially reduce the rate of systemic clearance and increase the biological half-life of a compound. google.com However, without empirical data for this compound, this remains a theoretical consideration.
Pharmacodynamics in Preclinical Systems
Concentration-Effect Relationships in vitro
No in vitro studies detailing the concentration-effect relationship of this compound against pathogens or cell lines have been published. For the parent compound, miltefosine, in vitro activity has been demonstrated against various Leishmania species, with 50% effective concentrations (EC50) varying by species. For example, L. donovani is generally more susceptible than L. major. rbind.io Studies have also shown its activity against various fungi and in cancer cell lines. medchemexpress.comnih.govnih.gov Whether the deuteration in this compound impacts its interaction with its molecular targets and thus alters its potency is currently unknown.
Dose-Response Dynamics in Animal Models
Preclinical evaluation of miltefosine in animal models has been crucial for understanding its dose-response relationship, particularly in the context of treating visceral leishmaniasis (VL). The golden hamster is a frequently used model as it effectively mimics the human presentation of the disease, where Leishmania parasites replicate within macrophages in the spleen, liver, and bone marrow. dndi.org
Research in Leishmania infantum-infected hamsters has been instrumental in quantifying the pharmacodynamic effects of miltefosine. dndi.org In these studies, the primary endpoint for efficacy is often the Leishman-Donovan Unit (LDU), which quantifies the parasite burden in the liver and spleen. dndi.org A clear dose-dependent response is observed, where increasing doses of miltefosine lead to a greater reduction in parasite load. dndi.org
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is employed to formally characterize this relationship. Data from studies involving various oral dosing regimens, such as 5, 10, 20, and 40 mg/kg/day for 5 days, are used to fit exposure-response curves. dndi.org These analyses typically utilize a 4-parameter log-logistic model to correlate drug exposure (like the area under the concentration-time curve, AUC) with the observed anti-parasitic effect. dndi.org Such models help in determining key parameters like the EC50 and EC90, which represent the concentrations required to achieve 50% and 90% of the maximum effect, respectively. nih.gov
The findings from these animal models are foundational for translating the drug to clinical use. For instance, PK/PD targets corresponding to 95% and 99% reduction in parasite burden (E95 and E99) are derived from these preclinical relationships to help inform the design of human clinical trials. dndi.org
In addition to monotherapy, the dose-response of miltefosine has been evaluated in combination with other antileishmanial drugs in animal models. In vivo studies in mice have shown that the activity of miltefosine can be significantly potentiated when combined with agents like amphotericin B or paromomycin (B158545), demonstrating a synergistic effect that enhances parasite clearance. nih.gov
Below is a table summarizing representative dose-response findings from a study in a hamster model of visceral leishmaniasis.
| Dose Group (mg/kg/day for 5 days) | Parasite Burden Metric | Outcome |
| Placebo (0) | Leishman-Donovan Unit (LDU) | Baseline parasite level |
| 5 | Leishman-Donovan Unit (LDU) | Reduction in parasite burden |
| 10 | Leishman-Donovan Unit (LDU) | Greater reduction in parasite burden |
| 20 | Leishman-Donovan Unit (LDU) | Significant reduction in parasite burden |
| 40 | Leishman-Donovan Unit (LDU) | Maximum observed reduction in parasite burden |
This table is a representative summary based on findings that exposure-response curves are fitted using data from these dose groups. dndi.org
Molecular and Cellular Mechanisms of Action of Miltefosine and Its Analogs in Experimental Systems
Membrane Interaction and Perturbation
The primary interface of Miltefosine (B1683995) with a target cell is the plasma membrane. As an amphiphilic, phospholipid-like molecule, it readily integrates into the lipid bilayer, triggering a cascade of disruptive events. patsnap.comdcu.ienih.gov
Disruption of Lipid Bilayer Fluidity and Integrity
Miltefosine's insertion into cellular membranes alters their fundamental physical properties. patsnap.com It disrupts the organized structure of the lipid bilayer, which is crucial for cell survival and function. patsnap.com This integration can lead to changes in membrane fluidity and permeability. patsnap.comnih.gov Studies using model membranes have shown that Miltefosine's impact can vary depending on the lipid composition; for instance, it has a more pronounced effect on the electrochemical properties of simpler membrane systems compared to those containing cholesterol and sphingomyelin, which are expected to have more ordered domains. dcu.ieresearchgate.net The accumulation of the drug within the membrane interferes with membrane-based signaling and can ultimately compromise its integrity, leading to cell death. dcu.ie
Interference with Lipid Metabolism (e.g., Phosphatidylcholine, Phosphatidylethanolamine (B1630911), Sterols, Cholesterol)
Miltefosine significantly perturbs lipid homeostasis within target cells, particularly in parasites like Leishmania. patsnap.commdpi.com One of its key actions is the inhibition of phosphatidylcholine (PC) biosynthesis. nih.govmdpi.comdrugbank.comnih.gov In Leishmania donovani, treatment with Miltefosine leads to a significant reduction in PC content while simultaneously increasing the levels of phosphatidylethanolamine (PE). mdpi.comnih.govasm.org This shift suggests an impairment of phospholipid biosynthesis pathways. mdpi.com
The compound also affects sterol metabolism. Studies have documented a substantial decrease in C24-alkylated sterols, which are essential components of parasite membranes, following Miltefosine treatment. nih.govresearchgate.net Concurrently, an increase in cholesterol content has been observed, which may be a result of a condensation effect between Miltefosine and sterols, leading to stimulated cholesterol uptake from the external environment. mdpi.comnih.gov In some experimental models, miltefosine treatment was found to double the sterol composition in the parasite. asm.org
The table below summarizes key research findings on the effects of Miltefosine on lipid metabolism in Leishmania donovani.
Table 1: Effect of Miltefosine on Lipid Composition in Leishmania donovani
| Lipid Component | Observed Effect | Reference |
|---|---|---|
| Phosphatidylcholine (PC) | Significantly reduced content. mdpi.comnih.govasm.org | mdpi.comnih.govasm.org |
| Phosphatidylethanolamine (PE) | Enhanced content. mdpi.comnih.govasm.org | mdpi.comnih.govasm.org |
| Lysophosphatidylcholine | Enhanced content, possibly due to Phospholipase A2 activation. nih.govresearchgate.net | nih.govresearchgate.net |
| C24 Alkylated Sterols | Strong reduction in content. nih.govresearchgate.net | nih.govresearchgate.net |
| Cholesterol | Enhanced content. mdpi.comnih.gov | mdpi.comnih.gov |
Interaction with Glycosylphosphatidylinositol (GPI)-Anchored Proteins
The leishmanicidal activity of Miltefosine has been associated with the perturbation of the biosynthesis of alkyl-anchored glycolipids and glycoproteins. nih.govum.esnih.gov These molecules, including Glycosylphosphatidylinositol (GPI)-anchored proteins, are vital for the parasite's survival and interaction with its host. By interfering with the metabolism of ether lipids, which are precursors for these anchors, Miltefosine disrupts the proper formation and function of these critical surface molecules.
Induction of Programmed Cell Death (Apoptosis-like Processes)
Beyond direct membrane damage, Miltefosine is a potent inducer of programmed cell death, exhibiting features characteristic of apoptosis in metazoans. nih.govnih.gov This process is a key component of its cytotoxic activity against both parasitic and cancerous cells. patsnap.comnih.gov
Role of Reactive Oxygen Species (ROS) Generation
The generation of reactive oxygen species (ROS) is another critical aspect of Miltefosine's mechanism of action. patsnap.com Treatment with Miltefosine has been shown to induce the production of ROS within the parasite's mitochondria. patsnap.comresearchgate.net This increase in ROS leads to oxidative stress, causing widespread damage to essential cellular components, including lipids, proteins, and DNA, which contributes significantly to the parasite's death. patsnap.commdpi.com Studies have shown that Miltefosine-resistant cell lines produce lower levels of ROS when challenged with the drug compared to their susceptible counterparts, underscoring the importance of oxidative damage in the drug's efficacy. researchgate.net The production of ROS can be enhanced by the host's immune cells, such as monocytes, in response to infection and treatment, further contributing to parasite clearance. nih.govnih.gov
Mitochondrial Dysfunction
The mitochondrion is a primary target of miltefosine. The compound's interference with this organelle's functions is a central aspect of its cytotoxic activity, leading to a cascade of events that compromise cellular bioenergetics and viability.
Research has identified cytochrome c oxidase (CcO), the terminal enzyme of the mitochondrial respiratory chain (Complex IV), as a specific target of miltefosine. nih.govnih.gov Studies on Leishmania donovani promastigotes have shown that miltefosine specifically inhibits CcO in a dose-dependent manner. nih.govresearchgate.net This inhibition is not a generalized effect on the respiratory chain, as the activity of cytochrome c reductase (Complex III) remains unaffected. nih.govresearchgate.net The direct consequence of CcO inhibition is a significant reduction in the cellular oxygen consumption rate, which in turn leads to a marked decline in intracellular ATP levels, crippling the cell's energy metabolism. nih.govmdpi.com
Table 1: Effect of Miltefosine on Mitochondrial Respiratory Chain Enzymes
| Enzyme | Effect of Miltefosine | Consequence | Reference |
| Cytochrome c Oxidase (Complex IV) | Dose-dependent inhibition | Reduced oxygen consumption, decreased ATP levels | nih.govresearchgate.net |
| Cytochrome c Reductase (Complex III) | No significant inhibition | Rules out non-specific effect on the respiratory chain | nih.govresearchgate.net |
Miltefosine induces a significant disruption of the mitochondrial electrochemical potential (Δψm), a critical component of mitochondrial function necessary for ATP synthesis. mdpi.comresearchgate.net This effect has been observed in various parasitic protozoa, including Leishmania and Trypanosoma cruzi. frontiersin.orgnih.gov The compound causes a collapse of the mitochondrial membrane potential, an effect that is dependent on the concentration of the drug. mdpi.com The dissipation of the Δψm has immediate and severe consequences, including the release of calcium ions (Ca2+) that have been sequestered within the mitochondrial matrix into the cytoplasm, a key event in the disruption of cellular homeostasis. nih.gov
Proteomic analyses of Leishmania infantum resistant to miltefosine have provided insights into the mitochondrial adaptations that can occur in response to the drug. nih.gov These studies revealed significant alterations in the abundance of key mitochondrial proteins. nih.gov
Specifically, a shared decrease in the levels of several enzymes crucial for core metabolic pathways was observed in resistant parasites, including:
Pyruvate dehydrogenase
Dihydrolipoamide dehydrogenase
Isocitrate dehydrogenase
Conversely, an increase in the abundance of succinyl-CoA:3-ketoacid-coenzyme A transferase was noted. nih.gov Furthermore, the levels of two mitochondrial calcium-binding proteins and the dynamin-1-like protein, which is involved in mitochondrial fission and fusion, were also altered. nih.gov These changes suggest that chronic exposure to miltefosine can drive significant remodeling of the mitochondrial proteome, affecting energy metabolism and ion homeostasis as a resistance mechanism. nih.gov
Table 2: Changes in Mitochondrial Protein Abundance in Miltefosine-Resistant Leishmania
| Protein | Change in Abundance | Associated Pathway/Function | Reference |
| Pyruvate Dehydrogenase | Decreased | Krebs Cycle / Energy Metabolism | nih.gov |
| Dihydrolipoamide Dehydrogenase | Decreased | Krebs Cycle / Energy Metabolism | nih.gov |
| Isocitrate Dehydrogenase | Decreased | Krebs Cycle / Energy Metabolism | nih.gov |
| Succinyl-CoA:3-ketoacid-coenzyme A transferase | Increased | Ketone Body Metabolism | nih.gov |
| Calcium-Binding Proteins | Altered | Calcium Homeostasis | nih.gov |
| Dynamin-1-like Protein | Altered | Mitochondrial Dynamics | nih.gov |
Modulation of Intracellular Signaling Pathways
Beyond its direct effects on mitochondria, miltefosine profoundly impacts intracellular signaling cascades that are fundamental for cell survival, proliferation, and homeostasis.
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. Miltefosine has been shown to be a potent inhibitor of this pathway. nih.govpatsnap.com This inhibitory action is a cornerstone of its anti-cancer activity and is also implicated in its efficacy against parasitic infections. patsnap.comnih.gov Miltefosine prevents the activation of Akt (also known as Protein Kinase B) by interfering with its recruitment to the plasma membrane. nih.govnih.gov The proposed mechanism involves miltefosine disrupting the interaction between the pleckstrin homology (PH) domain of Akt and its lipid activators, phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and phosphatidylinositol (3,4)-bisphosphate (PIP2), at the cell membrane. nih.gov By blocking this crucial survival pathway, miltefosine can trigger programmed cell death. patsnap.com
A primary and lethal mechanism of miltefosine's action, particularly in trypanosomatid parasites, is the profound disruption of intracellular calcium (Ca2+) homeostasis. nih.govresearchgate.net The drug induces a rapid and massive increase in the concentration of cytosolic Ca2+. frontiersin.orgnih.gov This effect is achieved through a multi-pronged attack on the cell's Ca2+ regulating machinery. frontiersin.orgnih.gov
Miltefosine triggers Ca2+ release from two major internal stores: the single large mitochondrion and the acidocalcisomes. frontiersin.orgnih.gov As previously mentioned, the collapse of the mitochondrial membrane potential forces the efflux of stored mitochondrial Ca2+. nih.gov Concurrently, miltefosine acts on acidocalcisomes, acidic organelles rich in calcium, causing their alkalinization and subsequent release of their Ca2+ content into the cytosol. researchgate.netfrontiersin.org Furthermore, miltefosine has been shown to activate a sphingosine-dependent Ca2+ channel in the parasite's plasma membrane, facilitating an influx of extracellular Ca2+. frontiersin.org This simultaneous, multi-source elevation of cytosolic Ca2+ is a catastrophic event for the cell, triggering lethal downstream processes. nih.gov
Preclinical Therapeutic Applications and Efficacy Studies
Antiparasitic Research in Experimental Models
Miltefosine (B1683995) has been extensively studied in various experimental models for its antiparasitic properties. These studies have laid the groundwork for its clinical use and continue to explore its potential against a range of parasitic diseases.
Leishmaniasis Models (in vitro and in vivo)
Miltefosine is a well-established treatment for both visceral and cutaneous leishmaniasis. mdpi.comlshtm.ac.uk Its efficacy has been demonstrated in numerous in vitro and in vivo models, targeting different species of Leishmania. lshtm.ac.uk
Visceral leishmaniasis (VL), caused by species like Leishmania donovani and Leishmania infantum, is a fatal form of the disease if left untreated. mdpi.comnih.gov Preclinical studies have been crucial in establishing the potent activity of miltefosine against the causative agents of VL.
In vitro studies have consistently shown the susceptibility of L. donovani and L. infantum to miltefosine. For instance, in one study, the 50% effective concentration (EC50) of miltefosine against intracellular amastigotes of 13 Brazilian L. infantum strains ranged from 1.41 to 4.57 µM. nih.gov Another study reported EC50 values for miltefosine against L. donovani amastigotes of 2.21 µM and 2.68 µM at 5 and 7 days, respectively. dndi.org
In vivo studies in animal models, such as BALB/c mice, have corroborated these in vitro findings. Oral administration of miltefosine has been shown to produce a significant suppression of L. donovani and L. infantum amastigotes in the liver, spleen, and bone marrow. dndi.org For example, in a murine model of VL, miltefosine treatment completely suppressed hepatic and splenic amastigote loads at certain doses. frontiersin.org
Table 1: In Vitro Efficacy of Miltefosine against Visceral Leishmaniasis Parasites
| Leishmania Species | Parasite Stage | EC50 (µM) | Study Reference |
|---|---|---|---|
| L. infantum (13 strains) | Intracellular amastigotes | 1.41 - 4.57 | nih.gov |
| L. donovani | Intracellular amastigotes | 2.21 (5 days) | dndi.org |
| L. donovani | Intracellular amastigotes | 2.68 (7 days) | dndi.org |
| L. donovani | Promastigotes | 5.89 - 23.7 | nih.gov |
Miltefosine has also demonstrated significant efficacy in experimental models of cutaneous leishmaniasis (CL), which is caused by various Leishmania species, including L. major, L. mexicana, L. amazonensis, L. braziliensis, and L. panamensis. dndi.orgnih.govnih.gov
In vitro studies have confirmed the activity of miltefosine against the promastigote and amastigote stages of CL-causing parasites. For isolates from chronic cutaneous leishmaniasis patients genotyped as L. tropica, concentrations of 32 µg/mL and 64 µg/mL of miltefosine were sufficient to eliminate all promastigotes after 24 and 48 hours, respectively. turkiyeparazitolderg.org
In vivo research using murine models has shown the effectiveness of both oral and topical miltefosine. In BALB/c mice infected with L. major, oral miltefosine demonstrated a good activity against the proliferation of amastigotes and a better effect on reducing lesion size compared to Glucantime®. tums.ac.ir Topical application of a 0.5% miltefosine gel in BALB/c mice infected with L. braziliensis and L. panamensis resulted in an 84%-100% reduction in lesion size with no detectable parasites. nih.gov Similarly, topical treatment with a 0.5% miltefosine formulation in mice infected with L. amazonensis eliminated 99% of the parasites and cured the lesions. researchgate.net Even in cases of diffuse cutaneous leishmaniasis, a typically difficult-to-treat form, miltefosine was effective in treating BALB/c mice infected with a L. amazonensis isolate from a patient. nih.govplos.org
Table 2: In Vivo Efficacy of Miltefosine in Cutaneous Leishmaniasis Models
| Leishmania Species | Animal Model | Formulation | Key Finding | Study Reference |
|---|---|---|---|---|
| L. major | BALB/c mice | Oral | Good activity against amastigotes, reduced lesion size | tums.ac.ir |
| L. braziliensis | BALB/c mice | 0.5% Topical Gel | 84%-100% lesion size reduction, no parasites detected | nih.gov |
| L. panamensis | BALB/c mice | 0.5% Topical Gel | 84%-100% lesion size reduction, no parasites detected | nih.gov |
| L. amazonensis | BALB/c mice | 0.5% Topical | 99% parasite elimination, lesion cure | researchgate.net |
| L. amazonensis (DCL isolate) | BALB/c mice | Oral | Effective treatment | nih.govplos.org |
The leishmanicidal action of miltefosine is multifaceted, targeting several key cellular processes within the parasite. patsnap.comdrugbank.com A primary mechanism involves the disruption of lipid metabolism and membrane integrity. Miltefosine integrates into the parasite's cell membrane, altering its fluidity and interfering with essential signaling pathways. patsnap.com It specifically inhibits phosphatidylcholine biosynthesis, a crucial process for membrane formation. patsnap.commdpi.comnih.gov
Furthermore, miltefosine affects the parasite's mitochondrial function. It has been shown to inhibit cytochrome-c oxidase, leading to mitochondrial dysfunction and a decrease in ATP levels. drugbank.commdpi.com This disruption of mitochondrial function can induce apoptosis-like cell death in the parasite. drugbank.com
Another critical mechanism is the disruption of intracellular calcium (Ca2+) homeostasis. mdpi.comnih.gov Miltefosine affects the parasite's acidocalcisomes, causing their rapid alkalinization, and activates a sphingosine-dependent plasma membrane Ca2+ channel. nih.govnih.gov This influx of calcium can trigger a cascade of events leading to parasite death. Additionally, miltefosine can induce the production of reactive oxygen species (ROS), causing oxidative stress and damage to cellular components. patsnap.com The drug also appears to have immunomodulatory effects, enhancing the host's immune response against the parasite. patsnap.com
Trypanosomiasis (Chagas Disease) Models (in vitro and in vivo)
Miltefosine has shown promise as a potential treatment for Chagas disease, caused by the parasite Trypanosoma cruzi. mdpi.comfrontiersin.org In vitro studies have demonstrated its high activity against various stages and strains of T. cruzi. scielo.org.conih.govrevistabiomedica.org
In one study, miltefosine exhibited potent activity against intracellular amastigotes of several Colombian T. cruzi strains, with 50% inhibitory concentration (IC50) values ranging from 0.08 to 0.63 µM. scielo.org.conih.govrevistabiomedica.org Another study reported an IC50 of 0.51 µM for amastigotes and a 50% lytic concentration (LC50) of 31.17 µM for trypomastigotes of the VD strain of T. cruzi. scienceopen.comnih.govfrontiersin.org These studies indicate that the intracellular amastigote form is particularly susceptible to miltefosine. scielo.org.conih.gov
In vivo studies in murine models of acute Chagas disease have shown that miltefosine can reduce parasitemia. mdpi.comscienceopen.comnih.gov One study found that miltefosine reduced parasitemia in BALB/c mice infected with the T. cruzi Y strain to levels similar to the reference drug benznidazole. mdpi.com Another study using a bioluminescent T. cruzi strain demonstrated that miltefosine significantly reduced parasitemia compared to vehicle-treated animals. mdpi.com Combination therapy studies have also suggested that miltefosine can have additive or synergistic effects with benznidazole. scienceopen.comnih.govfrontiersin.org
**Table 3: In Vitro Efficacy of Miltefosine against *Trypanosoma cruzi***
| T. cruzi Strain(s) | Parasite Stage | IC50 / LC50 (µM) | Study Reference |
|---|---|---|---|
| Colombian strains | Intracellular amastigotes | IC50: 0.08 - 0.63 | scielo.org.conih.govrevistabiomedica.org |
| Colombian strains | Extracellular epimastigotes | IC50: <0.92 - 2.29 | scielo.org.conih.gov |
| VD strain | Intracellular amastigotes | IC50: 0.51 | scienceopen.comnih.govfrontiersin.org |
| VD strain | Trypomastigotes | LC50: 31.17 | scienceopen.comnih.govfrontiersin.org |
Other Parasitic Disease Models (e.g., Coccidiosis)
While the primary focus of miltefosine research has been on leishmaniasis and trypanosomiasis, its broad-spectrum antimicrobial properties suggest potential against other parasitic diseases. Information specifically on its efficacy in coccidiosis models in the provided search results is limited. However, the compound's mechanism of action, which involves disruption of fundamental cellular processes like lipid metabolism and membrane function, suggests a potential for broader antiparasitic activity that warrants further investigation.
Anticancer Research in Experimental Models
Miltefosine has been extensively investigated as a potential anticancer agent across a wide range of cancer types. nih.gov Its mechanism of action is multifaceted, primarily involving the disruption of cell membrane lipid rafts and interference with lipid-dependent cell signaling pathways. rbind.io
Efficacy against Various Cancer Cell Lines (in vitro)
Preclinical studies have demonstrated the cytotoxic effects of miltefosine against a variety of human cancer cell lines. A notable study on colorectal cancer (CRC) revealed that miltefosine exhibits preferential cytotoxicity towards CRC cells compared to normal colon cell lines. nih.gov The compound was effective against a panel of human CRC cell lines, including SW48, HCT116, DLD1, HCT15, HT29, and SW480, while showing minimal impact on normal colon cells like FHC and CCD-18Co. nih.gov This selective action is attributed to the higher levels of lipid rafts in cancer cells, making them more susceptible to lipid raft-disrupting agents like miltefosine. nih.gov
| Cell Line | Cancer Type | Efficacy |
| SW48 | Colorectal Cancer | High |
| HCT116 | Colorectal Cancer | High |
| DLD1 | Colorectal Cancer | High |
| HCT15 | Colorectal Cancer | High |
| HT29 | Colorectal Cancer | High |
| SW480 | Colorectal Cancer | High |
| FHC | Normal Colon | Minimal |
| CCD-18Co | Normal Colon | Minimal |
Tumor Growth Inhibition in Animal Models (in vivo)
The in vivo anticancer efficacy of miltefosine has been validated in several animal models. In mouse xenograft models using colorectal cancer cells, intraperitoneal administration of miltefosine led to a significant reduction in primary tumor growth. nih.gov Similarly, studies on BALB/c mice infected with Leishmania amazonensis demonstrated the effectiveness of miltefosine in treating the infection, which can be considered a model for evaluating in vivo drug efficacy. nih.gov Another study reported that both miltefosine and perifosine (B1684339) inhibited the growth rate of tumors in mice by approximately 50% by day 14 of treatment compared to the vehicle-treated group. medchemexpress.com
Selective Cytotoxicity towards Cancer Stem-Like Cells
A critical aspect of miltefosine's anticancer potential is its ability to target cancer stem-like cells (CSCs), which are known to be resistant to conventional therapies and are a major cause of tumor recurrence. nih.govsigmaaldrich.com In colorectal cancer models, miltefosine was found to suppress CSC populations and their self-renewal capabilities, leading to an irreversible disruption of their tumor-initiating potential in vivo. nih.govnih.gov The mechanism involves the inhibition of the lipid raft/checkpoint kinase 1 (LR/CHEK1) axis, which forces CSCs into a catastrophic mitotic cell death. nih.govnih.gov
Synergistic Effects with Other Chemotherapeutic Agents in Preclinical Cancer Models
The potential of miltefosine to enhance the efficacy of other anticancer drugs has been explored in preclinical settings. For instance, miltefosine has shown synergistic effects when combined with other agents against various pathogens, suggesting a similar potential in cancer therapy. nih.gov Research on itraconazole, an antifungal with anticancer properties, showed that incorporating miltefosine into lipid nanocapsules significantly enhanced itraconazole's anticancer activity against breast cancer cells, both in vitro and in vivo. nih.gov This enhancement was attributed to miltefosine's effects on the drug delivery system and its own bioactivities. nih.gov
Immunomodulatory Effects in Preclinical Contexts
Beyond its direct cytotoxic effects on cancer cells, miltefosine also exhibits immunomodulatory properties that may contribute to its therapeutic efficacy.
Modulation of Host Immune Responses in Disease Models
Miltefosine has been shown to modulate the host immune response in various disease models, including leishmaniasis and inflammatory bowel disease. nih.govnih.gov In the context of leishmaniasis, miltefosine can enhance the Th1 immune response, which is crucial for controlling the infection. nih.gov It has been shown to increase the production of Th1 cytokines like IFN-γ and IL-12. nih.gov In a mouse model of inflammatory bowel disease, miltefosine was found to inhibit T-cell proliferation and significantly reduce the severity of colitis, suggesting its potential as an immunomodulator for inflammatory conditions. nih.gov These immunomodulatory properties could also be beneficial in cancer therapy by stimulating an anti-tumor immune response.
Activation of Type 1 T-helper Cell (Th1) Cytokines (e.g., IFN-γ, IL-12)
Miltefosine has been shown to modulate host immunity, a key aspect of its therapeutic effect, particularly in the context of leishmaniasis. nih.govnih.gov A significant component of this immunomodulatory activity is the activation of a Type 1 T-helper cell (Th1) response, which is crucial for combating intracellular pathogens. nih.govmdpi.com Preclinical and clinical studies suggest that miltefosine-induced activation of Th1 cytokines, especially gamma interferon (IFN-γ) and interleukin-12 (B1171171) (IL-12), is vital for overcoming the Th2 response typically driven by Leishmania infection. nih.govnih.gov
In various animal models of visceral leishmaniasis, including both murine and hamster models, administration of miltefosine resulted in substantially increased levels of IFN-γ in macrophages of infected animals compared to control groups. nih.gov Some studies have indicated that these increases in IFN-γ are dose-proportional to the miltefosine administered and are associated with a suppression of Th2-related cytokines. nih.gov The host immune system relies on IL-12 to stimulate the differentiation of Th1 cells and maintain Th1 responses, which in turn stimulates the production of IFN-γ. nih.gov Studies in mice have documented a dose-proportional increase in IL-12 following standard miltefosine treatment. nih.gov In vitro, miltefosine treatment of peripheral blood mononuclear cells from visceral leishmaniasis patients led to a significant, eight-fold rise in IL-12 levels. nih.gov One proposed mechanism for this effect is the activation of p38 mitogen-activated protein kinase (p38MAPK), which is typically suppressed by Leishmania, leading to increased IL-12 production. nih.gov
The importance of this Th1-polarizing effect is underscored by findings in patients with genetic errors in the IL-12 encoding genes, where miltefosine treatment was ineffective. nih.gov This suggests that the drug's ability to stimulate macrophage function is dependent on a functional IFN-γ pathway. nih.gov Miltefosine's role as a structural analogue of platelet-activating factor (PAF) may also contribute to this effect; its activation of the PAF receptor has been linked to increased production of IL-12 and TNF-α. nih.gov
Table 1: Preclinical Findings on Miltefosine and Th1 Cytokine Activation
| Model System | Key Cytokines Studied | Observed Effect | Reference |
| Leishmania-infected splenocytes (in vitro) | IFN-γ | Increased production, inducing a Th1 response. | nih.gov |
| Murine and hamster models of VL (in vivo) | IFN-γ, IL-12 | Substantially increased IFN-γ levels in macrophages; dose-proportional increase in IL-12. | nih.gov |
| BALB/c-derived peritoneal macrophages | IL-12 | Increased levels in a dose-dependent manner via p38MAPK activation. | nih.gov |
| Peripheral blood mononuclear cells (VL patients) | IL-12 | Eight-fold increase in IL-12 levels post-treatment. | nih.gov |
Effects on Macrophage Activation and Function
Miltefosine exerts significant effects on macrophage activation and function, which are central to its efficacy against intracellular pathogens like Leishmania that reside and replicate within these cells. nih.govdndi.org Beyond direct parasitic killing, miltefosine's immunomodulatory properties contribute to the elimination of intracellular amastigotes by enhancing macrophage effector functions. dndi.org
Studies have shown that miltefosine influences macrophage lipid homeostasis, which in turn affects inflammatory signaling. nih.gov It has been found to increase cholesterol release from macrophages, disrupt lipid rafts, and alter the localization of plasma membrane phospholipids (B1166683) like phosphatidylserine (B164497) (PS) and phosphatidylinositol 4,5-bisphosphate (PIP2). nih.gov By disrupting lipid rafts, miltefosine can blunt Toll-like receptor (TLR) signaling pathways; for instance, it has been shown to decrease LPS-mediated TLR4 recruitment to the cell surface, which results in a marked reduction in the induction of pro-IL-1β mRNA and protein levels. nih.gov
Furthermore, miltefosine has been identified as a potent inhibitor of the PI3K/Akt signaling pathway in macrophages. medchemexpress.com This pathway is often exploited by pathogens like Leishmania and viruses such as HIV to promote their survival within host cells. wikipedia.org By inhibiting Akt phosphorylation, miltefosine can induce apoptosis-like cell death in infected cells, helping to clear the infection. medchemexpress.comwikipedia.org In the context of leishmaniasis, miltefosine's ability to activate macrophages is also evidenced by its capacity to increase serum nitrite (B80452) and decrease serum arginase activity, shifting the cellular environment towards a pro-inflammatory, parasite-killing state. dndi.org Its function is also linked to the platelet-activating factor (PAF) receptor; studies using PAF receptor-deficient macrophages showed reduced binding of miltefosine and decreased production of TNF-α, a cytokine required for its antileishmanial activity. nih.gov
Table 2: Effects of Miltefosine on Macrophage Function
| Macrophage Process | Specific Effect of Miltefosine | Consequence | Reference |
| Lipid Homeostasis | Increased cholesterol release; disruption of lipid rafts. | Blunted TLR signaling, reduced pro-inflammatory signals (e.g., pro-IL-1β). | nih.gov |
| Signal Transduction | Inhibition of PI3K/Akt pathway. | Induction of apoptosis in infected cells. | medchemexpress.comwikipedia.org |
| Inflammatory Milieu | Increased serum nitrite, decreased serum arginase. | Enhanced pro-inflammatory (Th1) response, facilitating parasite elimination. | dndi.org |
| Receptor Interaction | Acts as a ligand for the Platelet-Activating Factor (PAF) receptor. | Increased production of TNF-α, contributing to leishmanicidal activity. | nih.gov |
Impact on Eosinophil-Associated Inflammation in Animal Models
In addition to its effects on macrophages and the Th1 response, miltefosine has demonstrated a strong modulatory activity on eosinophils and eosinophil-associated inflammation. nih.govnih.gov Eosinophils are key effector cells in allergic inflammation and certain parasitic infections. nih.govfrontiersin.org Preclinical studies using mouse models have shown that miltefosine can ameliorate allergic inflammation. nih.govnih.gov
In mouse models of allergic cell recruitment, miltefosine significantly reduced the infiltration of immune cells, including eosinophils, into the respiratory tract. nih.govnih.gov Furthermore, in an ovalbumin-induced allergic lung inflammation model, treatment with miltefosine led to an improvement in lung function parameters. nih.govnih.gov These findings suggest a robust regulatory role for miltefosine in eosinophilic inflammation in vivo. nih.gov The mechanism appears to involve the direct suppression of eosinophilic effector functions. In vitro studies on human eosinophils have shown that miltefosine suppresses CD11b up-regulation, degranulation, and chemotaxis. nih.govnih.gov
These observations highlight the potential for miltefosine to be effective in treating allergic diseases and other disorders associated with eosinophils. nih.gov Structurally similar compounds, like lysophosphatidylcholines, have also been shown to inhibit eosinophil effector responses, suggesting a class effect for these lipid-like molecules. nih.gov
Table 3: Miltefosine's Impact on Eosinophilic Inflammation in Animal Models
| Animal Model | Key Finding | Outcome | Reference |
| Allergic Cell Recruitment Model (Mouse) | Significantly reduced infiltration of immune cells into the respiratory tract. | Suppression of eosinophil migration to inflammatory sites. | nih.govnih.gov |
| Ovalbumin-Induced Allergic Lung Inflammation (Mouse) | Improvement of lung function parameters. | Amelioration of allergic inflammation. | nih.govnih.gov |
Preclinical Toxicological Considerations for Research Model Selection
Embryotoxicity and Teratogenicity in Animal Models
A primary toxicological concern for miltefosine, guiding research model selection and its clinical use, is its reproductive toxicity. plos.orgnih.gov Preclinical studies in multiple animal species have consistently demonstrated that the compound is embryotoxic and teratogenic. wikipedia.orgdndi.org
In studies where miltefosine was administered orally to pregnant rats during the period of organogenesis, it was found to be teratogenic. wikipedia.orgdndi.org Observed fetal malformations included undeveloped cerebrum, cleft palate, and generalized edema. drugs.com The no-effect dose level for teratogenicity in rats was established at 0.6 mg/kg. dndi.org In addition to being teratogenic in rats, miltefosine is also embryotoxic and fetotoxic in this species, causing fetal death at doses of 1.2 mg/kg/day and higher. drugs.com
In rabbits, miltefosine was also found to be embryotoxic and fetotoxic, though it was not shown to be teratogenic in this species. wikipedia.org Administration to pregnant rabbits resulted in abortion and fetal resorption. drugs.com At doses of 6 mg/kg/day and higher, no viable litters were observed in either rats or rabbits. drugs.com These significant findings of reproductive toxicity in animal models have led to its strict contraindication during pregnancy in clinical practice. wikipedia.orgplos.org
Table 4: Summary of Embryotoxicity and Teratogenicity Findings in Animal Models
| Animal Model | Type of Toxicity | Specific Findings | Reference |
| Rat | Teratogenicity | Fetal malformations (undeveloped cerebrum, cleft palate, edema). | wikipedia.orgdndi.orgdrugs.com |
| Rat | Embryotoxicity / Fetotoxicity | Fetal death. | wikipedia.orgdrugs.com |
| Rabbit | Embryotoxicity / Fetotoxicity | Abortion and fetal resorption. | wikipedia.orgdrugs.com |
Mechanisms of Miltefosine Resistance in Experimental Systems
Molecular Basis of Reduced Drug Uptake
A predominant mechanism of miltefosine (B1683995) resistance in Leishmania is the diminished uptake of the drug into the parasite. This is primarily attributed to defects in a specific transporter complex located on the parasite's plasma membrane.
The uptake of miltefosine into Leishmania parasites is facilitated by a protein complex consisting of the Leishmania donovani miltefosine transporter (LdMT) and its beta-subunit, LdRos3. um.esnih.gov LdMT is a P-type ATPase that is essential for the inward translocation of miltefosine across the parasite's plasma membrane. nih.govnih.gov The proper functioning and localization of LdMT at the plasma membrane are critically dependent on its association with LdRos3. um.esnih.gov Inactivation of either of these proteins disrupts the transporter complex, leading to a significant reduction in miltefosine accumulation and consequently, a high level of drug resistance. um.esnih.govnih.gov Studies have shown that experimental induction of miltefosine resistance frequently leads to the inactivation of either LdMT or LdRos3. um.esnih.govnih.gov The mutual dependency of these two proteins for their function and stability at the plasma membrane underscores their central role in miltefosine susceptibility. um.es
Genetic mutations within the genes encoding LdMT and LdRos3 are a common cause of their inactivation in miltefosine-resistant parasites. nih.govnih.gov A variety of mutations, including point mutations leading to amino acid substitutions, frameshift mutations, and nonsense mutations resulting in truncated, non-functional proteins, have been identified in resistant lab strains. um.esnih.gov For instance, a single nucleotide polymorphism (SNP) designated L832F in the Ldmt gene has been suggested as a potential molecular marker for miltefosine resistance. nih.gov These genetic alterations can impair the transporter's ability to bind or translocate miltefosine, or they can lead to the complete absence of a functional transporter complex at the cell surface. um.esnih.gov The direct correlation between these mutations and the resistant phenotype has been confirmed by experiments where the introduction of a functional, wild-type copy of the respective gene into resistant parasites restores miltefosine uptake and sensitivity. um.esoup.comoup.com
Role of Drug Efflux Mechanisms
In addition to reduced uptake, increased efflux of miltefosine from the parasite is another key mechanism of resistance. This process is mediated by ATP-binding cassette (ABC) transporters, which act as cellular pumps.
Overexpression of certain ABC transporters, such as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), has been shown to confer miltefosine resistance in Leishmania. um.esnih.govnih.gov These transporters utilize the energy from ATP hydrolysis to actively pump a wide range of substrates, including miltefosine, out of the cell, thereby lowering the intracellular drug concentration to sub-lethal levels. nih.govnih.gov Experimental studies have demonstrated that Leishmania lines overexpressing P-glycoprotein exhibit significant cross-resistance to miltefosine. um.es Furthermore, the resistance phenotype in these lines can often be reversed by the use of specific P-glycoprotein inhibitors, confirming the direct role of this efflux pump in mediating resistance. um.es Other ABC transporters, such as LiABCG6 and members of the ABCG subfamily, have also been implicated in reducing the intracellular accumulation of miltefosine. nih.govasm.org
Alterations in Parasite Lipid Metabolism and Membrane Composition in Resistance
Given that miltefosine's primary target is the cell membrane and it interferes with lipid metabolism, it is not surprising that resistant parasites exhibit significant changes in their lipid composition and metabolic pathways. asm.orgnih.gov These alterations are thought to reduce the drug's ability to interact with and disrupt the plasma membrane. asm.org
Resistant Leishmania donovani promastigotes have been found to have a lower content of unsaturated phospholipid alkyl chains in their plasma membranes compared to their wild-type counterparts. asm.orgnih.gov This decrease in unsaturation leads to a less fluid membrane, which may hinder the insertion of miltefosine into the lipid bilayer. asm.orgnih.gov Additionally, resistant parasites often display a higher content of fatty acids with shorter alkyl chains, suggesting a partial inactivation of the fatty acid elongation system. asm.orgnih.gov Modifications in sterol biosynthesis have also been observed, with a notable decrease in the content of 24-alkylated sterols in resistant strains. asm.orgnih.gov These collective changes in the lipid landscape of the parasite's membrane likely contribute to a reduced susceptibility to miltefosine's membrane-disrupting effects.
| Lipid Alteration in Resistant Strains | Biochemical Pathway Affected | Potential Consequence for Resistance |
|---|---|---|
| Lower content of unsaturated phospholipid alkyl chains | Desaturase system for fatty acid alkyl chain unsaturation | Decreased membrane fluidity, hindering miltefosine insertion |
| Higher content of short alkyl chain fatty acids | Fatty acid elongation enzyme system | Altered membrane structure and properties |
| Halved content of 24-alkylated sterols | C-24 alkylation of sterols | Modified membrane rigidity and drug interaction |
Proteomic and Metabolomic Profiling of Resistant Strains
Comprehensive analyses of the protein (proteomics) and metabolite (metabolomics) profiles of miltefosine-resistant Leishmania have provided deeper insights into the complex cellular adaptations that accompany the resistance phenotype. mdpi.com These studies reveal a broad remodeling of cellular processes that extend beyond the immediate mechanisms of drug transport and membrane composition. mdpi.com
Proteomic analyses of resistant Leishmania infantum have shown significant changes in the abundance of proteins associated with the parasite's membrane and mitochondria. mdpi.com Notably, there is an increase in the levels of proteins involved in oxidative phosphorylation, particularly complex IV and ATP synthase, which is accompanied by an increased reliance on the β-oxidation of fatty acids for energy metabolism. mdpi.com This suggests a metabolic reprogramming to compensate for the cellular stress induced by the drug. Furthermore, changes in the abundance of proteins already known to be involved in miltefosine resistance, such as ABC transporters and the phospholipid-transporting ATPase (a component of the miltefosine transporter), have been confirmed through these proteomic studies. mdpi.com
Metabolomic studies complement these findings by identifying shifts in metabolic pathways. For example, alterations in sphingolipid and ergosterol (B1671047) metabolism have been noted in response to miltefosine, which could impact the structure and function of lipid microdomains within the parasite's membrane. mdpi.com The integration of proteomic and metabolomic data provides a more holistic view of the resistance mechanisms, highlighting a multi-faceted response that involves not only direct defense against the drug but also a broader physiological adaptation of the parasite to survive in its presence. mdpi.comfrontiersin.org
| Omics Approach | Key Findings in Resistant Strains | Implicated Cellular Processes |
|---|---|---|
| Proteomics | Increased abundance of oxidative phosphorylation complexes (Complex IV, ATP synthase); Changes in abundance of ABC transporters and phospholipid-transporting ATPase. | Energy metabolism (β-oxidation of fatty acids), Drug transport. |
| Metabolomics | Alterations in sphingolipid and ergosterol metabolism. | Lipid metabolism, Membrane microdomain structure. |
Fitness Costs and Drug-Dependency in Resistant Parasites
Below is a table summarizing research findings on the fitness costs associated with Miltefosine resistance in Leishmania.
| Parasite Strain | Resistance Mechanism | Observed Fitness Costs | Impact on Infectivity |
| Leishmania infantum (Experimental) | Mutations in MT and Ros3 genes | Incomplete metacyclogenesis, decreased intracellular proliferation, diminished stress response | Reduced |
| Leishmania donovani (Clinical Isolate) | Not specified | Increased infectivity suggested in some relapse isolates | Potentially increased |
| Leishmania infantum (ROS3-deficient) | ROS3 gene deficiency | Severe fitness cost in the mammalian host | Reduced in immunocompetent hosts |
Advanced Analytical Methodologies and Bioanalysis Utilizing Miltefosine D9
Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Miltefosine (B1683995) Quantificationdiva-portal.orgnih.govresearchgate.netrbind.io
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative determination of drugs in biological matrices due to its high specificity, sensitivity, and throughput. researchgate.net Numerous LC-MS/MS methods have been developed and validated for the quantification of miltefosine in various biological samples. nih.govrbind.io These methods are essential for preclinical pharmacokinetic studies and for accurately determining drug levels in target tissues. diva-portal.orgresearchgate.net
A core component of these robust bioanalytical methods is the use of a stable isotope-labeled internal standard (SIL-IS). uu.nl Miltefosine-d9, or other deuterated forms like miltefosine-d4 (B10827484), is ideally suited for this role. researchgate.net Because it has nearly identical physicochemical properties to the analyte (miltefosine), it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer's source, but is distinguishable by its higher mass. diva-portal.orgresearchgate.net This allows for precise correction of variations that can occur during sample preparation and analysis. diva-portal.org
Validation of these methods is performed according to regulatory guidelines, such as those from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring they meet stringent criteria for reliability and accuracy. diva-portal.orgrbind.io
Use of this compound as an Internal Standard in Preclinical Samples (e.g., plasma, tissues, cell lysates)diva-portal.orgresearchgate.netresearchgate.net
This compound is employed as an internal standard in a wide array of preclinical biological matrices. Its primary function is to normalize for variability during the analytical process, from extraction to detection. nih.gov In studies quantifying miltefosine in human plasma, deuterated miltefosine is added to samples to correct for potential inconsistencies. rbind.ioresearchgate.net
This application extends to more complex matrices like skin tissue. diva-portal.orgresearchgate.net For instance, in the development of methods to measure miltefosine concentrations in skin biopsies, deuterated miltefosine is used as the internal standard to ensure accurate quantification at the target site of infection for diseases like cutaneous leishmaniasis. diva-portal.orgnih.govresearchgate.net The use of a SIL-IS is also crucial for the analysis of miltefosine in other preclinical samples, including various tissue homogenates (liver, spleen, kidney, lung) and cellular components like peripheral blood mononuclear cells. researchgate.netdiva-portal.org
The multiple reaction monitoring (MRM) mode is typically used for detection, with specific mass transitions monitored for both miltefosine and its deuterated internal standard. For example, a common transition for miltefosine [M+H]⁺ is from m/z 408.2 to m/z 125.0, while a corresponding transition for a deuterated analog like miltefosine-d4 would be m/z 412.3 to m/z 129.1. researchgate.net
Method Sensitivity, Selectivity, Accuracy, and Precision in Preclinical Bioanalysisdiva-portal.orgnih.govresearchgate.netresearchgate.netasm.org
Validated LC-MS/MS methods utilizing this compound as an internal standard demonstrate high sensitivity, selectivity, accuracy, and precision, which are fundamental requirements for reliable bioanalysis.
Sensitivity: The methods achieve low limits of quantification, allowing for the measurement of miltefosine over a wide concentration range. For example, a method validated for human skin tissue had a linear calibration range of 4 to 1000 ng/mL. diva-portal.orgnih.govresearchgate.net Another method for human plasma was validated from 4 to 2000 ng/mL, while a method for dried blood spots had a lower limit of quantification (LLOQ) of 10 ng/mL. rbind.ioasm.org
Selectivity: The use of tandem mass spectrometry ensures high selectivity. By monitoring a specific precursor-to-product ion transition, interference from other components in the biological matrix is minimized. diva-portal.org Assays show no significant interference at the retention times of miltefosine and the internal standard in blank samples. diva-portal.orgrbind.io
Accuracy and Precision: Method validation data consistently meets internationally accepted criteria, typically requiring accuracy to be within ±15% (±20% at the LLOQ) of the nominal concentration and precision (expressed as the coefficient of variation, CV%) to be ≤15% (≤20% at the LLOQ). diva-portal.orgrbind.io Studies report intra- and inter-assay accuracies and precisions well within these limits across various quality control levels. diva-portal.orgresearchgate.netresearchgate.net
| Parameter | Matrix | Range / Value | Source |
| Calibration Range | Human Skin Tissue | 4–1000 ng/mL (r² ≥ 0.9996) | diva-portal.org, nih.gov, researchgate.net |
| Calibration Range | Rat Plasma | 1–500 ng/mL | researchgate.net |
| Calibration Range | Dried Blood Spot | 10–2000 ng/mL | asm.org |
| Intra-assay Accuracy | Human Skin Tissue | Within ±6.6% | diva-portal.org |
| Inter-assay Accuracy | Human Skin Tissue | Within ±4.6% | diva-portal.org |
| Intra-assay Precision | Human Skin Tissue | ≤2.5% | diva-portal.org |
| Inter-assay Precision | Human Skin Tissue | ≤1.9% | diva-portal.org |
| Intra-assay Accuracy | Rat Plasma | 99.45–102.88% | researchgate.net |
| Inter-assay Accuracy | Rat Plasma | 99.92–101.58% | researchgate.net |
| Intra-assay Precision | Rat Plasma | 2.68–5.54% | researchgate.net |
| Inter-assay Precision | Rat Plasma | 2.35–5.94% | researchgate.net |
Sample Preparation Techniques (e.g., Solid-Phase Extraction, Protein Precipitation, Enzymatic Digestion) for Biological Matricesdiva-portal.orgresearchgate.netrbind.io
Effective sample preparation is crucial for removing interfering substances from the biological matrix and concentrating the analyte before LC-MS/MS analysis. The choice of technique depends on the complexity of the matrix.
Enzymatic Digestion: For solid tissue samples like skin biopsies, homogenization is required. This is often achieved through enzymatic digestion, for example, using collagenase A overnight, to break down the tissue structure and release the analyte. diva-portal.orgnih.govresearchgate.net
Protein Precipitation (PPT): This is a common and straightforward technique used for plasma and other biofluids. rbind.io It involves adding an organic solvent, such as methanol (B129727) or acetonitrile, to the sample to denature and precipitate proteins. rbind.ioresearchgate.net The supernatant containing the analyte is then collected for analysis. While simple, PPT can sometimes result in less clean samples compared to other methods. rbind.io
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup and is frequently used for complex matrices. rbind.io For miltefosine, which has both polar and apolar characteristics, phenyl-bonded SPE cartridges have been used effectively. diva-portal.orgresearchgate.netrbind.io The process involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the analyte with an appropriate solvent. rbind.io This combination of protein precipitation followed by SPE has been successfully applied to skin homogenates. diva-portal.orgresearchgate.net
Matrix Effects and Recovery in Preclinical Biological Matricesdiva-portal.orgresearchgate.netasm.org
Matrix effect refers to the alteration of ionization efficiency (suppression or enhancement) of an analyte due to co-eluting components from the sample matrix. researchgate.netnih.gov It is a significant concern in LC-MS/MS bioanalysis that can compromise data accuracy. researchgate.net
The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. diva-portal.orgdiva-portal.org Because the SIL-IS and the analyte are affected by matrix components in nearly the same way, the ratio of their peak areas remains constant, providing a reliable quantitative result. diva-portal.org Validation studies for miltefosine assays demonstrate that when normalized with the deuterated internal standard, the matrix effect is negligible and within acceptable limits (typically a coefficient of variation ≤15%). diva-portal.orgresearchgate.net For example, in the analysis of miltefosine in human skin tissue, the IS-normalized matrix factor was found to be 1.00, with an RSD of ≤0.8%. diva-portal.org
Recovery is the efficiency of the extraction process. While the absolute recovery of miltefosine from a complex matrix like skin tissue might be around 70%, what is more important is that the recovery is consistent and that the recovery of the internal standard is comparable to that of the analyte. diva-portal.org The IS-normalized recovery, which is the ratio of the analyte recovery to the IS recovery, should be consistent across concentrations. diva-portal.org
Isotopic Tracer Studies for Metabolic Pathway Elucidation in Experimental Models
Stable isotope-labeled compounds are powerful tools for tracing the metabolic fate of molecules in biological systems. nih.govalliedacademies.org An isotopic tracer, like this compound, is a molecule in which one or more atoms have been replaced with a stable isotope. alliedacademies.org When introduced into a cell or organism, these labeled compounds participate in metabolic pathways alongside their unlabeled counterparts. iptsalipur.org By using mass spectrometry to track the incorporation of the isotope into downstream metabolites, researchers can elucidate metabolic pathways, determine the relative activity of competing pathways, and measure metabolic flux. alliedacademies.orgresearchgate.net
While specific studies utilizing this compound as a tracer to elucidate its own metabolic pathways are not widely published, its structure lends itself to such applications. The deuterium (B1214612) atoms on this compound provide a stable isotopic label that can be tracked. If miltefosine undergoes metabolic transformation—for example, through chain shortening, hydroxylation, or other modifications—the resulting metabolites would retain the isotopic label, allowing for their identification and the mapping of biotransformation pathways. This approach, known as stable isotope-resolved metabolomics (SIRM), enables the unambiguous tracking of atoms through complex metabolic networks. nih.govresearchgate.net
Application of this compound in Lipidomics and Metabolomics Researchnih.govnih.govnih.gov
Beyond its role in pharmacokinetic studies of its parent drug, this compound has potential applications in the broader fields of lipidomics and metabolomics. Untargeted metabolomics studies have been performed to investigate the mode of action of miltefosine in Leishmania, revealing significant alterations in the parasite's internal lipid metabolism and other pathways upon drug exposure. nih.govnih.govresearchgate.net
In such research, this compound can serve as an ideal internal standard. More broadly, due to its structural similarity to lysophospholipids, miltefosine itself has been investigated as a novel internal standard for the quantification of a class of clinically important lipids, the lysophosphatidylcholines (LPCs). nih.govnih.gov This is a key application in lipidomics, where accurate quantification of lipid species is essential. Deuterated analogs like this compound would be even better suited for this purpose, as they would provide the benefits of a SIL-IS for the quantification of these related lipid molecules. This approach can be used to monitor changes in LPC levels, which may serve as biomarkers of disease or as indicators of matrix interference in other analyses. nih.gov
Emerging Research Avenues and Future Perspectives for Miltefosine D9 Research
Development of Novel Miltefosine-d9 Derivatives for Enhanced Preclinical Efficacy
The exploration of new derivatives stems from the therapeutic profile of Miltefosine (B1683995). Research has focused on synthesizing and evaluating related phospholipid compounds to identify candidates with improved efficacy or a better therapeutic window. dndi.org For instance, other alkylphosphocholines (APCs) and alkylglycerophosphocholines (AGPs) have been assessed for their antiprotozoal activity. dndi.org Studies have also explored novel derivatives, such as selenoesters and thioesters designed with structural similarities to Miltefosine, which have shown promising in vitro activity against Leishmania species. mdpi.com
Integrated Multi-Omics Approaches in this compound Research (e.g., Proteomics, Metabolomics, Lipidomics)
Multi-omics approaches are pivotal in elucidating the complex mechanisms of action and resistance associated with Miltefosine. In these studies, this compound plays a vital role as an internal standard for quantitative analysis.
Proteomics: Quantitative proteomics has been used to compare protein expression in Miltefosine-sensitive versus resistant Leishmania infantum strains. mdpi.comresearchgate.net These studies revealed that resistance involves significant remodeling of membrane and mitochondrial proteins. mdpi.comresearchgate.net Key findings include an increase in oxidative phosphorylation complexes and an energy metabolism reliant on fatty acid β-oxidation. mdpi.comresearchgate.net Furthermore, proteins involved in resistance, such as ABC transporters and phospholipid transporting ATPases, showed altered abundance. mdpi.comresearchgate.net
Metabolomics & Lipidomics: Untargeted metabolomic analyses have provided deep insights into Miltefosine's effects on the parasite's metabolism. nih.govresearchgate.net In L. infantum, Miltefosine treatment was found to alter approximately 10% of the metabolome within hours, with significant changes related to an increase in internal lipid fragments and signs of DNA damage. nih.govresearchgate.net These metabolic shifts were not observed in resistant cells where the drug was not internalized. nih.govresearchgate.net Lipidomic studies have confirmed that Miltefosine perturbs lipid metabolism, including pathways for phosphatidylcholine and sphingolipid synthesis. mdpi.comdur.ac.uk In such studies, deuterated standards like this compound are essential for achieving the analytical precision needed to detect these subtle but significant metabolic shifts. universiteitleiden.nl
| Omics Approach | Organism/Model | Key Findings Related to Miltefosine Action/Resistance | Reference |
|---|---|---|---|
| Proteomics | Leishmania infantum | Resistance involves remodeling of membrane/mitochondrion components; increased oxidative phosphorylation and fatty acid β-oxidation; changes in ABC transporters. | mdpi.comresearchgate.netnih.gov |
| Metabolomics | Leishmania infantum | Alters ~10% of the metabolome; increases internal lipid fragments and sugar release; causes DNA damage; depletes most metabolites upon cell death. | nih.govresearchgate.net |
| Lipidomics | Leishmania donovani | Affects lipid metabolism, leading to a decrease in phosphatidylcholine and an increase in phosphatidylethanolamine (B1630911) concentrations. | mdpi.com |
Repurposing Potential and Exploration in New Preclinical Disease Models
The known biological activities of Miltefosine have prompted its investigation for diseases beyond leishmaniasis, a strategy known as drug repurposing. Its ability to modulate lipid metabolism and signaling makes it a candidate for various conditions. nih.gov
Preclinical studies have demonstrated its potential in several areas:
Immune-Mediated Diseases: Because Miltefosine affects lipid rafts and related signaling, which are important in immune responses, it has been successfully tested in preclinical models of immune-mediated diseases. nih.gov
Fungal Infections: Miltefosine has shown broad-spectrum antifungal activity, including against biofilms formed by Mucorales pathogens, which are difficult to treat. mdpi.com Its mechanism appears to involve interaction with fungal lipids like ergosterol (B1671047). mdpi.com
Chagas Disease: In both in vitro and in vivo models, Miltefosine has demonstrated efficacy against Trypanosoma cruzi, the parasite that causes Chagas disease. frontiersin.org
| Disease Area | Preclinical Model | Observed Effect of Miltefosine | Reference |
|---|---|---|---|
| Immune-Mediated Diseases | Various preclinical models | Successfully tested for treatment, likely via modulation of lipid metabolism and signaling. | nih.gov |
| Mucormycosis (Fungal) | In vitro Mucorales species | Exhibited antifungal activity against various species and their biofilms. | mdpi.com |
| Chagas Disease | In vitro and in vivo models with T. cruzi | Demonstrated trypanocidal activity as a single agent and synergistically with benznidazole. | frontiersin.org |
Advanced Preclinical Models for this compound Research (e.g., Organoids, Complex Co-culture Systems)
Research on Miltefosine has utilized a range of established preclinical models, from in vitro parasite cultures to in vivo animal models. plos.org These include macrophage infection models to study the intracellular amastigote stage of Leishmania and various mouse models to assess in vivo efficacy and pharmacokinetics. dndi.orgplos.orgplos.org However, there is a clear path toward adopting more advanced and physiologically relevant models.
Future research will likely incorporate:
Organoids: Three-dimensional organoids, such as skin or liver organoids, could provide a more accurate model for studying the efficacy and toxicology of Miltefosine in cutaneous and visceral leishmaniasis, respectively. They can better mimic the complex tissue microenvironment where host-parasite interactions occur.
Complex Co-culture Systems: Systems that co-culture multiple cell types (e.g., keratinocytes, fibroblasts, and immune cells) can offer more nuanced insights into the drug's effect on both the parasite and the host tissue environment, surpassing traditional single-cell-type models.
Physiologically Based Pharmacokinetic (PBPK) Models: Advanced computational PBPK models are already being used to simulate Miltefosine distribution in different tissues, like the skin, helping to predict target site concentrations and optimize dosing regimens. nih.gov
Overcoming Resistance in Experimental Settings (e.g., combination strategies in preclinical models)
The emergence of drug resistance is a significant threat to the long-term efficacy of Miltefosine. researchgate.netnih.gov A primary focus of preclinical research is to develop strategies to overcome or prevent resistance. Combination therapy is the most promising approach.
Experimental studies have shown that combining Miltefosine with other agents can restore efficacy against resistant strains or produce synergistic effects.
Combination with Other Antileishmanials: Combining Miltefosine with drugs like liposomal amphotericin B or paromomycin (B158545) has been shown to be highly effective in preclinical and clinical settings, often allowing for shorter treatment durations. afrikadia.orgdndi.orgdndi.orgdndi.org
Combination with Resistance Modulators: Research has identified that resistance can be mediated by efflux pumps like the P-glycoprotein-like transporter LtrMDR1. nih.gov Combining Miltefosine with inhibitors that target different domains of this transporter has been shown to efficiently overcome resistance in preclinical models by increasing intracellular drug accumulation. nih.gov
Combination with Novel Compounds: New chemical entities, such as selenoester derivatives, have shown synergistic interactions when combined with Miltefosine against L. infantum. mdpi.com
| Combination Strategy | Preclinical Model | Mechanism/Outcome | Reference |
|---|---|---|---|
| Miltefosine + Paromomycin | Eastern Africa clinical studies | Over 91% efficacy in treating visceral leishmaniasis; safer than standard of care. | afrikadia.orgdndi.org |
| Miltefosine + Liposomal Amphotericin B | South Asia clinical studies | Safe and effective shorter alternative for post-kala-azar dermal leishmaniasis (PKDL). | dndi.org |
| Miltefosine + LtrMDR1 Inhibitors | Leishmania with overexpressed LtrMDR1 | Inhibited drug efflux, increased intracellular miltefosine, and overcame resistance. | nih.gov |
| Miltefosine + Selenoester Derivatives | L. infantum promastigotes | Potent synergistic interaction, reducing the required concentration of both compounds. | mdpi.com |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
